3'-Azetidinomethyl-3,4-dichlorobenzophenone

Catalog No.
S700392
CAS No.
898772-15-1
M.F
C17H15Cl2NO
M. Wt
320.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Azetidinomethyl-3,4-dichlorobenzophenone

CAS Number

898772-15-1

Product Name

3'-Azetidinomethyl-3,4-dichlorobenzophenone

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(3,4-dichlorophenyl)methanone

Molecular Formula

C17H15Cl2NO

Molecular Weight

320.2 g/mol

InChI

InChI=1S/C17H15Cl2NO/c18-15-6-5-14(10-16(15)19)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2

InChI Key

MRYKAJVKASFLBB-UHFFFAOYSA-N

SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl

3'-Azetidinomethyl-3,4-dichlorobenzophenone is an organic compound characterized by its unique structure, which includes a benzophenone core substituted with dichlorine and an azetidine group. Its molecular formula is C17_{17}H15_{15}Cl2_{2}N1_{1}O1_{1}, and it has a molecular weight of approximately 319.21 g/mol. The compound typically appears as a solid, with a melting point around 103 °C, indicating its stability under standard conditions .

The chemical reactivity of 3'-azetidinomethyl-3,4-dichlorobenzophenone can be attributed to its functional groups. The azetidine ring can undergo nucleophilic substitution reactions, while the dichlorobenzophenone moiety can participate in electrophilic aromatic substitution reactions. Additionally, the compound may engage in reactions typical of ketones, such as condensation with amines or alcohols to form various derivatives.

Research on the biological activity of 3'-azetidinomethyl-3,4-dichlorobenzophenone is limited but suggests potential pharmacological properties. Compounds with similar structures have shown promise in antimicrobial and anticancer activities. The presence of the azetidine ring may enhance its bioactivity by facilitating interactions with biological targets, although specific studies on this compound are still needed to elucidate its precise effects .

Synthesis of 3'-azetidinomethyl-3,4-dichlorobenzophenone typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions: The dichlorobenzophenone derivative is often synthesized via Friedel-Crafts acylation followed by chlorination.
  • Final Coupling: The azetidine derivative is coupled with the dichlorobenzophenone to yield the final product.

These steps may involve various reagents and conditions tailored to optimize yield and purity .

3'-Azetidinomethyl-3,4-dichlorobenzophenone has potential applications in several fields:

  • Pharmaceuticals: Due to its structural features, it may serve as a lead compound for drug development targeting various diseases.
  • Chemical Intermediates: It can be utilized in the synthesis of more complex organic molecules in medicinal chemistry.
  • Material Science: Its properties may lend themselves to applications in polymers or coatings.

Interaction studies involving 3'-azetidinomethyl-3,4-dichlorobenzophenone are essential for understanding its mechanism of action and potential therapeutic uses. Preliminary studies suggest that it may interact with specific enzymes or receptors, similar to other compounds within its class. Future research should focus on detailed binding studies and pharmacokinetics to establish its efficacy and safety profile .

Several compounds share structural similarities with 3'-azetidinomethyl-3,4-dichlorobenzophenone. Here are some notable examples:

Compound NameCAS NumberKey Features
3'-Azetidinomethyl-3,5-dichlorobenzophenone898772-18-4Substituted at the 5-position instead of 4
4'-Azetidinomethyl-2,3-dichlorobenzophenone898756-94-0Different position of azetidinomethyl group
2'-Azetidinomethyl-3,4-dichlorobenzophenone24725332Variation in the position of the azetidinomethyl group

Uniqueness

The uniqueness of 3'-azetidinomethyl-3,4-dichlorobenzophenone lies in its specific combination of substituents on the benzophenone core and the azetidine functionality. This configuration may impart distinct biological activities compared to similar compounds, making it a candidate for further investigation in drug discovery and development .

XLogP3

4.5

Wikipedia

{3-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone

Dates

Modify: 2023-08-15

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